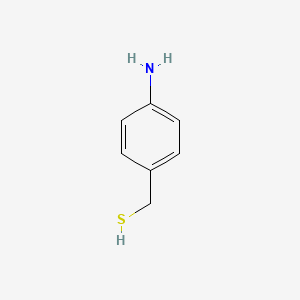

(4-Aminophenyl)methanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)methanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEMCRRMXUJLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598088 | |

| Record name | (4-Aminophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90296-28-9 | |

| Record name | 4-Aminobenzenemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90296-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminophenyl Methanethiol and Structural Analogues

The synthesis of (4-Aminophenyl)methanethiol can be approached in two primary ways: by first establishing the aminophenyl scaffold and then introducing the methanethiol (B179389) group, or by starting with a thiol-containing phenyl precursor and subsequently adding the amino group. Each approach presents unique challenges and requires specific chemical tactics.

Chemical Transformations and Reaction Pathways of 4 Aminophenyl Methanethiol

Reactivity of the Thiol (-SH) Functional Group

The thiol group (-SH) attached to the benzylic carbon is a potent nucleophile and is susceptible to oxidation. Its reactivity is central to many of the transformations involving (4-aminophenyl)methanethiol.

Oxidation Reactions Leading to Disulfides and Higher Oxidation States

The thiol group of this compound is readily oxidized. Mild oxidizing agents, such as hydrogen peroxide, iodine, or even atmospheric oxygen, can facilitate the coupling of two thiol molecules to form a disulfide. researchgate.netorganic-chemistry.org This reaction proceeds via a thiyl radical intermediate to yield bis(4-aminobenzyl) disulfide. nih.gov This transformation is a common and often unavoidable side reaction when handling thiols in the presence of air.

Stronger oxidizing conditions can lead to the formation of higher oxidation states of sulfur, such as sulfinic acids and ultimately sulfonic acids.

Table 1: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Mild (e.g., H₂O₂, I₂, air) | Bis(4-aminobenzyl) disulfide | Disulfide |

| This compound | Strong (e.g., KMnO₄, HNO₃) | 4-Aminobenzylsulfonic acid | Sulfonic Acid |

Thiol-Mediated "Click" Chemistry and Related Additions

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. Thiol-mediated reactions, particularly the thiol-ene and thiol-yne reactions, are prominent examples of this concept. chem-station.com

Thiol-Ene Reaction : This reaction involves the addition of the thiol group across a double bond (an alkene or "ene"). The reaction can be initiated by radicals (using light or a radical initiator) and typically proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.orgnih.gov This method is highly efficient for creating thioether linkages. researchgate.net

Thiol-Yne Reaction : Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne or "yne"). A key feature of this reaction is that one alkyne can react with two thiol molecules, leading to the formation of a dithioether.

Michael Addition : The thiolate anion, formed by deprotonating the thiol with a base, can act as a potent nucleophile in a Michael (or 1,4-conjugate) addition reaction. wikipedia.org It readily attacks α,β-unsaturated carbonyl compounds (such as enones, enals, or acrylates) at the β-carbon, leading to the formation of a new carbon-sulfur bond.

Reactions with Electrophiles and Metal Ions

As a soft nucleophile, the thiol group readily reacts with a variety of soft electrophiles.

Reactions with Electrophiles : A common reaction is S-alkylation, where the thiol is deprotonated to a thiolate and subsequently reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a thioether.

Reactions with Metal Ions : The soft sulfur atom of the thiol has a high affinity for soft metal ions. wikipedia.org It can coordinate with various transition metals such as mercury(II), cadmium(II), platinum(II), and gold(I) to form stable metal thiolate complexes. orientjchem.orgnih.gov This chelating property is a hallmark of thiol-containing compounds. znaturforsch.com

Reactivity of the Amino (-NH2) Functional Group

The primary aromatic amino group on the phenyl ring is another key site of reactivity, participating in reactions typical of anilines.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. organic-chemistry.orglibretexts.org This reaction involves treating this compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). icrc.ac.irgoogle.com

The resulting benzylic diazonium salt is a versatile intermediate. Its most notable reaction is azo coupling, an electrophilic aromatic substitution where the diazonium ion acts as an electrophile. It reacts with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds, which are widely used as dyes. icrc.ac.ir

Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives

The nucleophilic nitrogen of the amino group can react with various electrophiles to form a range of nitrogen-containing derivatives.

Formation of Amides : The amino group readily reacts with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide bonds. hud.ac.uklibretexts.orgyoutube.com This reaction, often carried out in the presence of a base to neutralize the acidic byproduct, is one of the most fundamental transformations in organic chemistry.

Formation of Imines (Schiff Bases) : In a condensation reaction with aldehydes or ketones, the primary amino group of this compound forms an imine, also known as a Schiff base. jetir.orgijpbs.com This reaction involves the formation of a characteristic carbon-nitrogen double bond (azomethine group, -C=N-) and the elimination of a water molecule. semanticscholar.orgijcrcps.com The reaction is often catalyzed by a small amount of acid. ijpbs.com These Schiff bases and their metal complexes are significant in coordination chemistry. evitachem.comorientjchem.org

Table 2: Reactions of the Amino Group in this compound

| Reaction Type | Reactant | Product | Key Functional Group Formed |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | (4-(Mercaptomethyl)phenyl)diazonium chloride | Diazonium Salt (-N₂⁺Cl⁻) |

| Azo Coupling | Diazonium salt + Phenol | Azo Dye | Azo (-N=N-) |

| Amidation | Acyl Chloride (R-COCl) | N-(4-(mercaptomethyl)phenyl)amide | Amide (-NH-CO-R) |

| Imine Formation | Aldehyde (R'-CHO) | Schiff Base | Imine (-N=CH-R') |

Electropolymerization and Surface-Initiated Polymerization via Amino Groups

The bifunctional nature of this compound, featuring both a nucleophilic thiol group and a reactive aniline-like amino group, allows for its use in advanced polymer synthesis and surface modification. The amino group, in particular, serves as a versatile handle for polymerization, enabling the growth of polymer films and brushes through electropolymerization and surface-initiated techniques.

Electropolymerization:

The electropolymerization of this compound proceeds through the oxidative coupling of its amino groups, a mechanism analogous to the well-studied electropolymerization of aniline (B41778) and other aminophenols. nih.govresearchgate.netnih.gov The process is typically initiated by applying an anodic potential to an electrode immersed in a solution containing the monomer. The key steps of the proposed mechanism are as follows:

Oxidation: The primary step is the irreversible oxidation of the aromatic amino group at the electrode surface to form a radical cation. researchgate.net This oxidation event typically occurs at a potential of approximately +0.8 V. researchgate.net

Coupling and Propagation: The generated radical cation is highly reactive and can couple with another monomer or a growing oligomer chain. This coupling reaction, which constitutes the propagation step, leads to the formation of dimers and subsequently longer polymer chains. colab.ws The resulting polymer, poly(this compound), is deposited as a film on the electrode surface.

Film Deposition: As the polymerization progresses, an insoluble and conductive polymer film forms, gradually modifying the electrode surface. nih.gov The properties of this film can be controlled by modulating electropolymerization parameters such as the monomer concentration, pH of the supporting electrolyte, potential scan rate, and the number of cycles. nih.gov

This method is effective for creating modified electrodes where the thiol groups of the polymer remain available for further functionalization, such as capturing nanoparticles or catalyzing reactions.

Surface-Initiated Polymerization:

Surface-initiated polymerization (SIP) is a "grafting from" technique that allows for the growth of dense, well-defined polymer brushes covalently tethered to a substrate. mdpi.comcmu.edu The amino group of this compound is an ideal attachment point for the initiators required for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). mdpi.commdpi.com The process typically involves two stages:

Surface Anchoring and Initiator Immobilization: this compound is first self-assembled onto a suitable substrate, most commonly gold, via its thiol group, forming a stable self-assembled monolayer (SAM). This leaves the amino groups exposed at the surface. Subsequently, an ATRP initiator, such as 2-bromoisobutyryl bromide (BIBB), is covalently attached to the surface by reacting with these terminal amino groups to form a stable amide bond. mdpi.com

Polymer Brush Growth: The initiator-functionalized surface is then immersed in a solution containing a monomer and the ATRP catalyst system (e.g., a copper complex). researchgate.netrsc.org The polymerization is initiated from the surface-bound initiators, leading to the growth of high-density polymer brushes. mdpi.com This method provides precise control over the thickness, composition, and architecture of the grafted polymer layer. mdpi.com

This strategy enables the creation of functional surfaces with tailored properties, such as stimuli-responsiveness, anti-fouling capabilities, or specific binding affinities, depending on the monomer used for the brush synthesis. mdpi.com

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two distinct functional groups—an aromatic amine and an aliphatic thiol—in this compound allows for orthogonal reactivity. This means that one group can be selectively reacted while the other remains unchanged by choosing appropriate reagents and reaction conditions. nih.gov This selective functionalization is typically achieved through the use of protecting groups that temporarily mask one of the reactive sites. jocpr.commdpi.com

Selective Reaction at the Thiol Group:

To achieve selective modification of the methanethiol (B179389) group, the more nucleophilic amino group is first protected. Common protecting groups for amines, such as Fluorenylmethoxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), are ideal for this purpose as they are stable under a wide range of conditions but can be removed selectively. jocpr.comiris-biotech.de

Protection of the Amino Group: The amino group of this compound is reacted with an agent like Fmoc-Cl or Boc-anhydride to form a stable carbamate.

Reaction of the Thiol Group: With the amine protected, the free thiol group can undergo various transformations, including:

Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Disulfide Formation: Oxidation to form a disulfide bond, either symmetrically or with another thiol.

Deprotection: The Fmoc group is typically removed with a base (e.g., piperidine), while the Boc group is removed with a strong acid (e.g., trifluoroacetic acid, TFA), regenerating the free amine. iris-biotech.de

Selective Reaction at the Amino Group:

Conversely, to functionalize the amino group, the thiol must be protected. The trityl (Trt) group is a common choice for thiol protection due to its stability in neutral and basic conditions and its lability towards acid. mdpi.com

Protection of the Thiol Group: The thiol is reacted with trityl chloride in the presence of a base to form a trityl thioether.

Reaction of the Amino Group: The free amino group can then be selectively modified through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. google.comnih.gov This is a highly efficient and selective process. googleapis.com

Alkylation: Reaction with alkylating agents.

Diazotization: Conversion to a diazonium salt, which can then undergo various coupling reactions. acs.org

Deprotection: The Trt group is removed under acidic conditions (e.g., TFA), often with a scavenger like triethylsilane, to restore the free thiol.

The table below summarizes common orthogonal protecting groups suitable for the selective functionalization of this compound.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amino (-NH2) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | iris-biotech.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | jocpr.com | |

| Thiol (-SH) | Trityl | Trt | Acid (e.g., TFA with scavengers) | mdpi.com |

| Acetamidomethyl | Acm | Iodine (I2) or Mercury(II) salts | mdpi.com |

Kinetic and Mechanistic Investigations of Reaction Pathways

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling its chemical transformations. Studies on analogous aromatic thiols and biothiols provide significant insight into the reactivity of its thiol group, which is often the primary nucleophilic center in many reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

In nucleophilic aromatic substitution (SNAr) reactions, such as with 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB), the thiol group acts as the potent nucleophile. nih.gov Kinetic studies demonstrate that the reaction proceeds via the thiolate anion. The mechanism can be borderline between a concerted pathway and a stepwise pathway involving a Meisenheimer intermediate. Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, yield βnuc values that provide information about the transition state structure. For a series of biothiols reacting with ClDNB, βnuc values were found to be around 0.45, suggesting a significant degree of bond formation in the rate-determining step. nih.gov

Thiol-Ene and Thiol-Maleimide Reactions:

Oxidation and Condensation Reactions:

The oxidation pathways of this compound and its close analog 4-aminothiophenol (B129426) (4-ATP) are complex and substrate-dependent. On gold surfaces, plasmon-induced reactions can lead to the dimerization of 4-ATP to form 4,4'-dimercaptoazobenzene (DMAB). acs.org However, on silver nanoparticle surfaces, a highly selective oxidation occurs, converting the amino group exclusively to a nitro group to form 4-nitrothiophenol. acs.orgpnnl.gov This highlights the critical role of the substrate in directing the reaction mechanism.

The table below presents kinetic data for representative reactions involving thiols, illustrating the typical reactivity patterns relevant to this compound.

| Reaction Type | Reactants | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| SNAr | Biothiols + 1-Chloro-2,4-dinitrobenzene | kN values range from 0.01 to 11.0 M-1s-1 | Aqueous media, 25°C | nih.gov |

| Condensation | Aminothiol + Aromatic Nitrile | 9.19 M-1s-1 (second-order) | PBS buffer, room temp. | nih.gov |

| S-nitrosation | Cysteine + H2NO2+ | ~1 x 107 M-1s-1 | Aqueous, 25°C (encounter-controlled) | rsc.org |

| Thiol-Ene Radical Addition (Propagation) | Methyl mercaptan + Norbornene | kP = 2.0 x 106 M-1s-1 (calculated) | Gas phase | acs.org |

Advanced Materials Science Applications of 4 Aminophenyl Methanethiol Derivatives

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of (4-Aminophenyl)methanethiol and its derivatives represent a versatile platform for tailoring the interfacial properties of various materials. The spontaneous organization of these molecules on a substrate leads to the formation of highly ordered, single-molecule-thick films.

Adsorption Mechanisms on Diverse Substrates (e.g., Gold, Platinum, Silver)

The formation of this compound SAMs on metallic substrates is primarily driven by the strong affinity of the sulfur atom in the thiol group for the metal surface. While specific studies on this compound are limited, the adsorption mechanism can be inferred from the well-documented behavior of other thiols on these noble metals.

On platinum , the formation of SAMs from organosulfur compounds also proceeds via the formation of a strong platinum-sulfur bond. Studies on related molecules like 4-aminothiophenol (B129426) on polycrystalline platinum electrodes have shown that the molecules are bonded to the surface through the sulfur atom, leading to an amino-terminated surface nih.gov. This suggests a similar adsorption mechanism for this compound, where the thiol group serves as the anchor to the platinum substrate.

Structural Ordering and Packing Density in Monolayer Architectures

The structural ordering and packing density of this compound SAMs are critical parameters that dictate the properties of the modified surface. These parameters are influenced by a combination of molecule-substrate and intermolecular interactions. The rigid phenyl ring in this compound promotes strong intermolecular van der Waals and π-π stacking interactions, which favor the formation of well-ordered and densely packed monolayers.

The following table summarizes the expected structural characteristics of this compound SAMs based on data from analogous systems.

| Substrate | Expected Dominant Interaction | Expected Molecular Orientation | Factors Influencing Packing Density |

| Gold (Au) | Covalent Au-S bond, π-π stacking | Near-perpendicular to the surface | Intermolecular hydrogen bonding via amino groups, van der Waals forces, π-π stacking |

| Platinum (Pt) | Covalent Pt-S bond | Likely tilted orientation | Substrate-molecule interactions, intermolecular forces |

| Silver (Ag) | Covalent Ag-S bond | Dependent on surface crystallography | Strength of Ag-S bond, intermolecular interactions |

Control over Surface Wettability and Interfacial Energy through Terminal Groups

The terminal amino group of this compound plays a pivotal role in controlling the surface properties of the resulting SAMs, particularly surface wettability and interfacial energy. The presence of the polar amino (-NH2) group at the monolayer-air interface significantly increases the surface's hydrophilicity compared to non-polar terminated SAMs (e.g., methyl-terminated).

The wettability of a surface is commonly assessed by measuring the contact angle of a liquid, typically water. A lower contact angle indicates a more hydrophilic surface. For amino-terminated SAMs, the ability of the amino groups to form hydrogen bonds with water molecules leads to a decrease in the water contact angle. Studies on SAMs with different terminal groups have consistently shown that surfaces terminated with polar groups like -NH2 and -OH are more hydrophilic than those terminated with non-polar groups like -CH3 nih.gov.

The interfacial energy of the SAM-coated surface is also directly influenced by the terminal functional group. The polar nature of the amino group increases the surface free energy compared to non-polar surfaces. This property can be tuned by co-adsorption of this compound with other thiols bearing different terminal groups, allowing for the creation of surfaces with patterned wettability and controlled interfacial properties.

The table below illustrates the expected trend in water contact angles for SAMs with different terminal groups, highlighting the role of the amino group in imparting hydrophilicity.

| Terminal Group | Example Compound | Expected Water Contact Angle Range | Predominant Interfacial Interaction with Water |

| Amino (-NH2) | This compound | Low to Moderate | Hydrogen bonding |

| Methyl (-CH3) | Dodecanethiol | High | van der Waals forces |

| Hydroxyl (-OH) | 11-Mercapto-1-undecanol | Low | Hydrogen bonding |

| Carboxyl (-COOH) | 11-Mercaptoundecanoic acid | Low (pH dependent) | Hydrogen bonding, electrostatic interactions |

Stability and Durability of this compound-based SAMs under Varied Conditions

The stability and durability of SAMs are crucial for their practical applications. The robustness of this compound-based SAMs is expected to be influenced by the strength of the metal-thiolate bond, the intermolecular interactions within the monolayer, and the surrounding environmental conditions such as temperature and pH.

Aromatic thiolate SAMs on gold have been found to be stable up to temperatures of approximately 383–393 K researchgate.net. The stability is attributed to the strong Au-S bond and the stabilizing intermolecular interactions. The presence of the phenyl ring in this compound is expected to contribute to the thermal stability of the monolayer. Furthermore, the terminal amino groups can participate in intermolecular hydrogen bonding, which can further enhance the thermal stability of the SAM, a phenomenon observed in amide-containing alkanethiol SAMs mdpi.com.

The chemical stability of thiol SAMs can be affected by factors such as oxidation. In the presence of light and oxygen, thiolate can be oxidized, leading to the degradation of the SAM unlp.edu.ar. The stability of SAMs can also be pH-dependent. While thiol SAMs on gold are generally stable in a pH range of 5-13, they can become less stable in highly acidic or basic conditions unlp.edu.ar. The protonation state of the terminal amino group of this compound will be influenced by the pH of the surrounding medium, which in turn can affect the stability and properties of the monolayer.

Surface Functionalization of Nanomaterials and Bulk Substrates

The ability of this compound to form robust SAMs with a reactive terminal group makes it an excellent candidate for the surface functionalization of a wide range of materials, including both inorganic and organic nanostructures, as well as bulk substrates.

Covalent Attachment Strategies for Inorganic and Organic Nanostructures

The terminal amino group of a this compound SAM provides a versatile handle for the covalent attachment of other molecules, polymers, or biomolecules. This "grafting to" approach is a powerful strategy for creating functional hybrid materials.

For inorganic nanostructures , such as silica (B1680970) nanoparticles, a common strategy involves the use of bifunctional crosslinkers. For instance, the amino-terminated surface can be reacted with a crosslinker that has one end reactive towards amines and the other end capable of binding to the desired molecule. Silanization is another widely used method for functionalizing silica surfaces mdpi.com. An amino-terminated SAM on a gold or platinum nanoparticle can be used to direct the assembly of these nanoparticles onto a silica surface that has been functionalized with a complementary reactive group. While direct examples with this compound are scarce, the principles of amine-reactive crosslinking are well-established.

For organic nanostructures , such as polymer nanoparticles or films, the amino groups on the SAM can be used to initiate polymerization reactions, a technique known as "grafting from". This allows for the growth of polymer brushes directly from the surface, leading to a high grafting density. Alternatively, pre-formed polymers with reactive end groups can be covalently attached to the amino-terminated surface nih.govresearchgate.net. For example, polymers with N-hydroxysuccinimide (NHS) ester end groups can readily react with the amino groups on the SAM to form stable amide bonds.

The following table outlines some potential covalent attachment strategies using this compound-functionalized surfaces.

| Target Nanostructure | Attachment Strategy | Linkage Chemistry | Potential Application |

| Silica Nanoparticles | Crosslinker-mediated coupling | Amide bond formation (e.g., using NHS-esters) | Drug delivery, catalysis |

| Gold Nanoparticles | Direct attachment to amino groups | Amide or imine bond formation | Biosensing, diagnostics |

| Polymer Films | "Grafting from" polymerization | Surface-initiated polymerization | Biocompatible coatings, anti-fouling surfaces |

| Carbon Nanotubes | Diazonium chemistry | Azo linkage | Composites, electronic devices |

Preparation of Hybrid Composite Materials through Surface Modification

This compound is a bifunctional molecule uniquely suited for the surface modification of nanoparticles and reinforcement fibers in the fabrication of advanced hybrid composite materials. Its utility stems from the presence of two distinct functional groups: a thiol (-SH) group and an amino (-NH₂) group. This dual functionality allows for tailored surface chemistry, enabling robust linkages between inorganic fillers and organic polymer matrices.

The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). This property is extensively used to functionalize gold nanoparticles (AuNPs). biomedres.usnih.gov For instance, a hetero-bifunctional spacer molecule containing a thiol on one end can be used to attach various molecules, including dyes or therapeutic agents, to the nanoparticle surface. nih.gov Similarly, the thiol group in this compound can anchor the molecule to metal or semiconductor nanoparticles, while the outward-facing amine group is available for subsequent reactions. lunanano.com This amine group can then form covalent bonds (e.g., amide or epoxy linkages) with the surrounding polymer matrix, ensuring strong interfacial adhesion.

In the context of fiber-reinforced composites, such as those using carbon or aramid fibers, the amine group of this compound can react with functional groups on the fiber surface, or more commonly, with the polymer matrix. The thiol group provides an additional reactive site that can participate in cross-linking reactions, for example, through thiol-ene chemistry, further enhancing the integration of the fiber within the matrix. researchgate.net This surface modification transforms the typically inert surface of reinforcements into a reactive platform, facilitating covalent bonding across the inorganic-organic interface and leading to the creation of highly integrated hybrid materials with enhanced mechanical and functional properties.

Modulation of Interfacial Properties for Specific Applications

The amine functionality of this compound can form chemical bonds with epoxy, bismaleimide (B1667444) (BMI), and other thermosetting resins, which are common matrices in high-performance composites. nih.govmdpi.com This chemical bonding is crucial for improving the interfacial shear strength (IFSS), a key measure of adhesion. researchgate.netnih.gov Research on various sizing agents for carbon fibers has demonstrated that enhancing the chemical reactivity and surface energy of the fiber leads to significant improvements in IFSS. nih.govresearchgate.nettandfonline.com For example, studies have shown that introducing amine-functionalized coatings can dramatically increase the IFSS of carbon fiber/epoxy composites by over 100%. researchgate.netresearchgate.net

The dual functionality of this compound offers a "rigid-soft" modification potential. The aromatic ring provides rigidity, while the thiol and amine groups provide reactive sites for creating a graded interphase that can effectively dissipate stress, preventing premature failure at the interface. nih.gov By carefully controlling the surface chemistry, the interfacial properties can be tailored for specific applications, whether for improving mechanical strength in structural composites or enhancing conductivity in functional composites.

| Reinforcement | Matrix | Sizing/Modification Type | IFSS Improvement (%) | Reference |

|---|---|---|---|---|

| Carbon Fiber | Epoxy | Amine-Treated MWCNTs | 77.01% | researchgate.net |

| Carbon Fiber | Epoxy | Sizing Agent '4#' vs '3#' | 120% | researchgate.net |

| Carbon Fiber | Epoxy | Chitosan & CNTs | 186.9% | nih.gov |

Role in Polymer Chemistry and Macromolecular Engineering

Incorporation as Monomers or Cross-linking Agents in Polymer Synthesis

The bifunctional nature of this compound allows it to serve as a versatile building block in polymer synthesis, acting as either a monomer for linear chains or a cross-linking agent for network formation. wikipedia.org

As an A-B type monomer, where 'A' is the amine group and 'B' is the thiol group, it can participate in step-growth polymerizations. wikipedia.orgcozum.info.tr For example, it can react with diepoxides in a thiol-epoxy and amine-epoxy "click" reaction to form poly(β-hydroxythio-ether)s and poly(β-hydroxyl amine)s, respectively. researchgate.netrsc.orgrsc.org Similarly, reaction with dicarboxylic acids or their derivatives would lead to the formation of polymers containing both amide and thioester linkages. This approach allows for the synthesis of novel polymers with tailored properties stemming from the unique combination of functional groups in the backbone.

As a cross-linking agent, this compound can be used to bridge existing polymer chains that have complementary reactive groups. For instance, in a system containing polymers with pendant epoxy groups, both the amine and thiol ends of the molecule can react with different chains, forming a stable, covalently cross-linked network. researchgate.net This process is fundamental in the curing of epoxy resins and the formation of thermoset materials, where the cross-linking density dictates the mechanical properties and thermal stability of the final product.

Modification of Polymer Chains via Thiol- or Amine-Reactive Linkages

Post-polymerization modification is a powerful strategy for introducing specific functionalities onto a polymer backbone. The distinct reactivity of the thiol and amine groups in this compound makes it an ideal reagent for such modifications.

The thiol group can readily participate in highly efficient "click" chemistry reactions, most notably the thiol-ene reaction. wikipedia.orgrsc.org This reaction involves the radical or base-catalyzed addition of a thiol to an alkene (a carbon-carbon double bond). wikipedia.orgresearchgate.net Polymers synthesized with pendant alkene groups can be functionalized by reacting them with this compound, thereby grafting the aminophenyl moiety onto the polymer chain. acs.orgrsc.org This method is valued for its high yields, tolerance to various functional groups, and mild reaction conditions. rsc.org

Conversely, the primary amine group is a strong nucleophile and can react with a variety of electrophilic functional groups on a polymer chain. thermofisher.com Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, isocyanates, and epoxides, which form stable amide, urea, and β-hydroxy amine linkages, respectively. thermofisher.comcreative-proteomics.com This allows for the attachment of this compound to polymers designed with these reactive handles, providing a route to introduce a free thiol group for further functionalization or for applications leveraging the thiol's properties. acs.org

Application in Controlled Radical Polymerization and Step-Growth Polymerization

This compound and its derivatives can play significant roles in both controlled radical polymerization (CRP) and step-growth polymerization, two major classes of polymer synthesis.

In the realm of CRP, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, thiols are widely used as chain transfer agents (CTAs). researchgate.netbonlab.info While conventional RAFT agents are typically thiocarbonylthio compounds, simple thiols can also influence the polymerization by participating in chain transfer events, which helps to control the molecular weight of the resulting polymer. acs.orgnih.gov The thiol group of this compound can act as a CTA, terminating a growing polymer chain by donating a hydrogen atom and creating a thiyl radical that can initiate a new chain. researchgate.net This allows for the synthesis of polymers with a terminal aminophenyl group.

The molecule's primary role is in step-growth polymerization, where bifunctional or multifunctional monomers react to form dimers, oligomers, and eventually high molecular weight polymers. wikipedia.orglibretexts.org As a molecule with both an amine and a thiol group, this compound can be used as a monomer in polyaddition or polycondensation reactions. youtube.comlibretexts.org For example, its reaction with a diisocyanate would proceed via both amine-isocyanate and thiol-isocyanate additions to form a polyurethane/thiourethane copolymer. youtube.com Similarly, reacting it with a diepoxide would result in a polymer formed through amine-epoxy and thiol-epoxy reactions. rsc.orgresearchgate.net These step-growth processes are characterized by the reaction of any two species (monomers, dimers, oligomers) and require high conversion to achieve high molecular weights. cozum.info.tr

| Polymerization Type | Role of this compound | Functional Group Involved | Resulting Linkage/Structure |

|---|---|---|---|

| Step-Growth (Polycondensation) | Monomer (A-B type) | -NH₂ and -SH | Polyamide-polythioester |

| Step-Growth (Polyaddition) | Monomer (A-B type) | -NH₂ and -SH | Poly(β-hydroxyl amine)/Poly(β-hydroxythio-ether) |

| Controlled Radical (RAFT) | Chain Transfer Agent | -SH | Polymer with terminal aminophenyl group |

| Network Formation | Cross-linking Agent | -NH₂ and -SH | Covalent cross-links (e.g., in epoxy resins) |

Sensor Development and Bioanalytical Methodologies Utilizing Aminophenyl Thiols

Design and Performance of Electrochemical Sensing Platforms

Electrochemical sensors modified with aminophenyl thiols offer a powerful approach for the detection of a diverse range of analytes. The fundamental design involves the immobilization of an aminophenyl thiol, most commonly 4-aminothiophenol (B129426) (4-ATP), onto the surface of an electrode, typically made of gold (Au) or platinum (Pt). The thiol group anchors the molecule to the electrode, forming a dense, organized self-assembled monolayer (SAM). This SAM not only provides a stable and reproducible surface but also acts as a molecular wire, influencing the electron transfer properties of the electrode.

The performance of these sensing platforms is rigorously evaluated using various electrochemical techniques. Cyclic Voltammetry (CV) is employed to study the adsorption process and determine the surface coverage of the 4-ATP monolayer on the electrode. Electrochemical Impedance Spectroscopy (EIS) is another critical tool, used to characterize the immobilization process by measuring the change in charge transfer resistance at the electrode-solution interface. A successful modification is typically indicated by an increase in this resistance.

These 4-ATP modified electrodes serve as a foundational layer for detecting a variety of targets. For instance, in one application, a flexible electrode made of laser-induced carbon was functionalized with a multi-walled carbon nanotube and polyaniline (MWCNT-PANI) composite for the sensitive detection of 4-aminophenol (B1666318) (4-AP). This sensor demonstrated a synergistic effect between the components, enhancing the electro-catalytic activity towards the oxidation of 4-AP and achieving a low detection limit of 0.006 μM. nih.govresearchgate.net

The performance of these platforms is also demonstrated in the development of biosensors. For example, a DNA biosensor for detecting cylindrospermopsin-producing cyanobacteria was developed using a 4-ATP SAM on a gold electrode. The immobilization of the DNA probe and its subsequent hybridization with the target DNA were monitored using Square Wave Voltammetry (SWV) with methylene (B1212753) blue as a redox indicator. researchgate.net Similarly, an impedimetric biosensor for the HER3 cancer biomarker was created by immobilizing anti-HER3 antibodies onto a 4-ATP SAM, with EIS used to detect the binding event.

The table below summarizes the performance characteristics of selected electrochemical sensors utilizing 4-ATP modification.

| Electrode Material | Analyte | Detection Method | Key Performance Metric |

| Laser-Induced Carbon/MWCNT-PANI | 4-Aminophenol | Square Wave Voltammetry (SWV) | Detection Limit: 0.006 µM |

| Gold (Au) | Cylindrospermopsin DNA | Square Wave Voltammetry (SWV) | Increased redox current upon hybridization |

| Gold (Au) | HER3 Protein | Electrochemical Impedance Spectroscopy (EIS) | Characterized immobilization and detection |

| Carbon Screen-Printed Electrode/Gold Nanoflowers | Influenza A H1N1 Hemagglutinin | Electrochemical Impedance Spectroscopy (EIS) | 100-fold decrease in charge transfer resistance |

This table is based on data from cited research articles.

Development of Optical and Colorimetric Sensors for Target Analytes

Beyond electrochemistry, aminophenyl thiols are instrumental in the fabrication of optical and colorimetric sensors. These sensors leverage changes in optical phenomena, such as color, absorbance, or scattered light, upon interaction with a target analyte. A prevalent strategy involves the use of gold nanoparticles (AuNPs) functionalized with 4-aminothiophenol (4-ATP). The unique surface plasmon resonance (SPR) of AuNPs gives them a distinct color (typically red), which is sensitive to the distance between nanoparticles.

In one notable application, 4-ATP functionalized AuNPs were used to create a colorimetric sensor for the nitramine explosives RDX and HMX. acs.org The detection mechanism is based on the hydrolysis of the explosives to produce nitrite (B80452). In an acidic medium, the amino groups of the 4-ATP on the AuNP surface are diazotized by the nitrite. A coupling agent, N-(1-naphthyl)ethylenediamine (NED), is then added, which reacts with the diazonium salt to form an azo dye on the surface of the nanoparticles. This process induces aggregation of the AuNPs, leading to a distinct color change and a shift in the absorbance spectrum, allowing for quantitative detection. acs.org

Surface-Enhanced Raman Scattering (SERS) is another powerful optical technique that benefits from aminophenyl thiol functionalization. SERS relies on the massive enhancement of the Raman signal of molecules adsorbed onto nanostructured metal surfaces. 4-ATP is a widely used probe molecule in SERS because it binds strongly to gold and silver surfaces, generating a reproducible and intense SERS signal. The fabrication of SERS substrates with high sensitivity and stability is an active area of research. For example, silver nanosheets have been deposited onto amine-terminated cubic boron nitride films to create a highly sensitive SERS-active substrate, which was evaluated using 4-ATP as the probe molecule. nih.gov The unique vibrational modes of 4-ATP, including those that are typically "forbidden" in normal Raman spectroscopy, can become prominent in SERS spectra, providing insights into the charge-transfer mechanisms between the molecule and the metal substrate. rsc.org

The performance of these optical sensors is summarized in the table below.

| Sensor Type | Analyte | Principle | Key Performance Metric |

| Colorimetric | RDX | Azo dye formation causing AuNP aggregation | Limit of Detection (LOD): 0.20 µg/mL |

| Colorimetric | HMX | Azo dye formation causing AuNP aggregation | Limit of Detection (LOD): 0.24 µg/mL |

| Colorimetric | Formaldehyde | Reaction with amino groups on AuNPs | Limit of Detection (LOD): 1.03 mM |

| SERS Substrate | 4-Aminothiophenol (probe) | Electromagnetic and charge-transfer enhancement | Enhancement factors on the order of 10⁸ |

This table is based on data from cited research articles.

Integration into Biosensing Devices and Biomolecular Recognition Systems

The true power of aminophenyl thiol-modified surfaces is realized in their integration into biosensing devices. The exposed amino groups on a 4-ATP SAM provide a versatile chemical handle for the covalent attachment of biological recognition elements, such as DNA, antibodies, and peptides. This immobilization is the cornerstone of creating highly specific biosensors.

For DNA biosensors, a single-stranded DNA (ssDNA) probe can be attached to the 4-ATP surface. When the sample is introduced, the probe will only bind, or hybridize, with its complementary DNA sequence. This hybridization event can be detected by various means, including electrochemical signals, as seen in the detection of DNA from cylindrospermopsin-producing cyanobacteria. researchgate.net

In the realm of immunosensors, antibodies are immobilized to detect specific antigens. For example, an electrochemical immunosensor for the influenza A H1N1 virus was developed by attaching monoclonal antibodies against the H1 hemagglutinin protein to a 4-ATP layer on gold nanoflowers. researchgate.net The binding of the virus to the antibodies alters the electrochemical properties of the surface, which can be measured to quantify the virus concentration.

The immobilization process often requires the use of heterobifunctional crosslinkers. These molecules have two different reactive groups. One group reacts with the amine of the 4-ATP SAM, and the other reacts with a functional group on the biomolecule (e.g., a thiol group on a cysteine residue in a peptide). This strategy allows for controlled and oriented immobilization of the biomolecule, which is crucial for maintaining its biological activity and ensuring optimal sensor performance. For instance, the peptide GRGDSPC was successfully immobilized on a 4-ATP surface using the crosslinker N-succinimidyl-6-maleimidylhexanoate (SMH), creating a surface designed for cell adhesion studies. nih.gov

The table below provides examples of biomolecular recognition systems built upon 4-ATP platforms.

| Biosensor Type | Recognition Element | Target Analyte | Transduction Method |

| DNA Biosensor | ssDNA Probe | Complementary DNA | Electrochemical (SWV) |

| Immunosensor | Anti-HER3 Antibody | HER3 Protein | Electrochemical (EIS) |

| Immunosensor | Anti-H1 Antibody | Influenza A H1N1 | Electrochemical (EIS) |

| Peptide-based Sensor | GRGDSPC Peptide | Cell Adhesion Proteins | Surface Analysis (IRRAS, XPS) |

| Aptasensor | Thrombin Aptamer | Thrombin | Optical (SERS) |

This table is based on data from cited research articles.

Methodological Advancements in Detection Limits and Selectivity

Continuous research efforts are focused on improving the analytical performance of aminophenyl thiol-based sensors, specifically by lowering the limit of detection (LOD) and enhancing selectivity. The LOD is the smallest amount of an analyte that can be reliably detected, while selectivity is the sensor's ability to detect the target analyte without interference from other substances in the sample.

Several strategies have proven effective in enhancing sensitivity. One approach is to increase the surface area of the electrode and improve its conductivity. Modifying electrodes with nanomaterials like multi-walled carbon nanotubes, graphene, or gold nanoparticles creates a larger surface for both 4-ATP binding and interaction with the analyte, leading to an amplified signal. nih.govrsc.org A sensor for 4-aminophenol using a laser-induced graphene electrode modified with a MWCNT-PANI composite achieved an impressive LOD of 0.006 µM. nih.govresearchgate.net Similarly, a sensor for the simultaneous detection of acetaminophen and 4-aminophenol, based on silver-palladium bimetallic nanoparticles on reduced graphene oxide, reached an LOD of 0.013 µM for 4-aminophenol. rsc.org

For SERS-based optical sensors, advancements focus on the fabrication of substrates that generate strong and uniform electromagnetic fields, known as "hot spots." Creating sandwich-like structures, where 4-ATP molecules are positioned between two layers of metal nanoparticles, can lead to enormous enhancement factors, on the order of 10⁸, significantly boosting sensitivity. mdpi.com

Enhancing selectivity often involves optimizing the experimental conditions and incorporating highly specific recognition elements. For electrochemical sensors, the pH of the supporting electrolyte can be fine-tuned to maximize the peak current for the target analyte while minimizing responses from potential interferents. nih.gov In the case of a colorimetric sensor for RDX and HMX, selectivity was ingeniously achieved by exploiting the different hydrolysis kinetics of the two explosives at different temperatures. At room temperature, only RDX hydrolyzed significantly, allowing for its selective detection in a mixture. acs.org

Molecular imprinting is another advanced technique to improve selectivity. In this method, a polymer network is formed around the target molecule (the template). When the template is removed, it leaves behind a cavity that is perfectly shaped to re-bind the target molecule with high specificity. An electrochemical sensor for dopamine was developed by electropolymerizing 4-aminothiophenol in the presence of dopamine as the template, resulting in a highly selective sensor with a detection limit of 3.5 x 10⁻⁸ M. researchgate.net

The following table highlights some of the detection limits achieved through these methodological advancements.

| Sensor Platform | Analyte | Advancement Strategy | Limit of Detection (LOD) |

| Laser-Induced Graphene/MWCNT-PANI | 4-Aminophenol | Nanocomposite material | 0.006 µM nih.govresearchgate.net |

| Ag-Pd Nanoparticles/Reduced Graphene Oxide | 4-Aminophenol | Bimetallic nanocomposite | 0.013 µM rsc.org |

| 4-ATP Functionalized AuNPs | RDX (explosive) | Differential hydrolysis kinetics | 0.20 µg/mL (0.90 µM) acs.org |

| Molecularly Imprinted Poly-4-ATP | Dopamine | Molecular Imprinting | 0.035 µM researchgate.net |

This table is based on data from cited research articles.

Theoretical and Computational Chemistry Studies on 4 Aminophenyl Methanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (4-Aminophenyl)methanethiol. nih.govmdpi.com These calculations provide detailed information about molecular orbitals, charge distribution, and various electronic properties that govern the molecule's chemical behavior.

DFT studies are employed to optimize the molecular geometry and calculate fundamental properties. researchgate.netnih.gov The distribution of electron density, often analyzed through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the most electron-rich and electron-deficient sites within the molecule. researchgate.netnih.gov For this compound, the nitrogen atom of the amino group and the sulfur atom of the thiol group are key sites of interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO is typically localized on the electron-donating aminophenyl moiety, while the LUMO may be distributed across the aromatic system. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Quantum chemical methods can also generate "sigma-profiles" (σ-profiles), which represent the distribution of surface charge densities and are used to derive descriptors for intermolecular interactions. preprints.org These descriptors are valuable for predicting how the molecule will interact with other molecules or surfaces. Reactivity descriptors such as electrophilicity, nucleophilicity, and local softness can be calculated to predict which atomic sites are more susceptible to electrophilic or nucleophilic attack. mdpi.comnih.gov

Table 1: Calculated Electronic Properties of this compound from DFT Studies (Note: The following data is illustrative, based on typical results from DFT calculations on similar aromatic thiols. Actual values may vary based on the level of theory and basis set used.)

| Property | Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | -0.15 e | Suggests a nucleophilic character at the sulfur atom. researchgate.net |

| Mulliken Charge on Nitrogen | -0.35 e | Indicates a high electron density and nucleophilicity. researchgate.net |

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, such as the adsorption of this compound onto surfaces and its subsequent self-assembly. nih.govresearchgate.net These simulations are particularly relevant for understanding the formation of Self-Assembled Monolayers (SAMs) on metal surfaces like gold, a common application for thiol-containing molecules. researchgate.netunlp.edu.arnorthwestern.edu

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent and a surface (e.g., a gold slab). nih.gov The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. This trajectory provides a detailed view of how the molecules approach the surface, adsorb, and organize into ordered structures. researchgate.net

For this compound, simulations can explore the competition between the thiol (-SH) and amino (-NH2) groups for binding to the gold surface. While the thiol group is known to form a strong covalent Au-S bond, the amino group can also interact with the surface. researchgate.net MD simulations can elucidate the preferred binding orientation, the packing density of the resulting monolayer, and the dynamics of the assembly process. northwestern.edu They can also reveal the role of intermolecular interactions, such as hydrogen bonding between the amino groups of adjacent molecules, in stabilizing the final SAM structure. The stability of these monolayers, which can be affected by factors like solvent and temperature, can also be assessed through extended simulations. unlp.edu.ar

Table 2: Typical Parameters and Outputs from MD Simulations of this compound on a Gold Surface

| Parameter/Output | Description | Typical Value/Finding |

| Force Field | Set of parameters describing the potential energy of the system. | OPLS, AMBER, CHARMM |

| Water Model | Model used to simulate water molecules as the solvent. | SPC, TIP3P nih.gov |

| Simulation Time | Duration of the simulation. | Nanoseconds to Microseconds |

| Binding Energy | Strength of the interaction between the molecule and the surface. | High for Au-S bond, indicating strong chemisorption. |

| Tilt Angle | The average angle of the molecular axis with respect to the surface normal. | Varies depending on packing density and surface coverage. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. | Used to analyze the ordering and spacing of molecules in the SAM. nih.gov |

Conformational Landscape Analysis and Intramolecular Interactions

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable conformers (rotational isomers) and determining their relative energies and the energy barriers for interconversion. researchgate.netnih.gov

The key degrees of freedom for conformational changes in this molecule are the rotation around the C(aromatic)-C(methylene) bond and the C(methylene)-S bond. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. researchgate.net The minima on this surface correspond to stable conformers, while the maxima represent transition states for rotation.

Table 3: Illustrative Conformational Analysis of this compound (Note: Data is hypothetical, based on principles of conformational analysis for similar molecules.)

| Conformer | C-C-S-H Dihedral Angle | N-C...C-S Dihedral Angle | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | ~0° | 0.0 | Extended conformation, generally stable. |

| Gauche | ~60° | ~0° | 0.5 | A common stable conformer for similar thiols. researchgate.net |

| H-bonded | Variable | Variable | -1.2 | Potentially the most stable conformer if a strong intramolecular H-bond is formed. rsc.org |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a crucial tool for elucidating the detailed step-by-step mechanisms of chemical reactions involving this compound. rsc.org By using quantum chemical methods, researchers can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.orgresearchgate.net

A common reaction for thiols is oxidation. The oxidation of this compound could proceed through various pathways, leading to disulfides, sulfenic acids, or other oxidized species. Computational studies can model these pathways, for example, by simulating the reaction with an oxidizing agent like hydrogen peroxide or oxygen. acs.org The calculations would determine the activation energy (the energy barrier of the rate-limiting transition state) for each proposed mechanism. The pathway with the lowest activation energy is generally the most likely to occur. researchgate.net

For instance, the formation of a disulfide bridge from two molecules of this compound can be modeled. This could involve the initial formation of a thiyl radical intermediate. DFT calculations can model the energetics of radical formation, the approach of a second thiol molecule, and the subsequent bond formation to yield the disulfide. chemrxiv.org Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products of a specific reaction step. acs.org These computational insights provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. rsc.org

Table 4: Example of Calculated Activation Energies for a Hypothesized Reaction Step (Note: Values are illustrative for the oxidation of a thiol to a disulfide.)

| Reaction Step | Description | Activation Energy (kcal/mol) | Method |

| H-abstraction | R-SH -> R-S• + H• | 25.3 | DFT (B3LYP/6-31G) |

| Radical Coupling | 2 R-S• -> R-S-S-R | ~0 | DFT (B3LYP/6-31G) |

| Overall Reaction | 2 R-SH + [O] -> R-S-S-R + H2O | 15.8 (Rate-determining step) | DFT (B3LYP/6-31G*) |

Future Research Directions and Unexplored Avenues for 4 Aminophenyl Methanethiol

Novel Synthetic Pathways for Enhanced Efficiency and Environmental Sustainability

Current synthetic methods for thiols and their derivatives often involve harsh reagents and produce hazardous byproducts, such as the malodorous and toxic methanethiol (B179389). mdpi.com Future research must prioritize the development of novel synthetic routes for (4-Aminophenyl)methanethiol that align with the principles of green chemistry. nih.gov This involves designing processes that are more efficient, use less hazardous substances, and minimize waste generation. researchgate.net

Key research directions include:

Catalytic Routes: Investigating metal-free catalytic systems or those using earth-abundant metals to replace stoichiometric reagents. mdpi.com The use of iodine-based catalytic systems, for instance, has proven effective and green for forming C-S bonds in other contexts. mdpi.com

Biocatalysis: Employing enzymes or whole-cell systems to produce the target molecule from renewable feedstocks. Engineered microbial hosts could potentially be designed to synthesize precursors like 4-aminophenyl pyruvate, which could then be converted to the desired thiol. google.com

Flow Chemistry: Developing continuous flow processes that offer better control over reaction parameters, improved safety, and easier scalability compared to batch production.

Solvent-Free or Green Solvent Reactions: Exploring solid-state reactions or the use of environmentally benign solvents like water, ionic liquids, or deep eutectic solvents to reduce the environmental impact of the synthesis. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Research Principles |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Green Chemistry, Synthetic Biology. nih.govgoogle.com |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Process Intensification, Sustainable Engineering. |

| Metal-Free Catalysis | Avoidance of toxic heavy metals, reduced cost, simplified purification. | Green Catalysis. mdpi.com |

| Solventless Reactions | Reduced solvent waste, potential for lower energy consumption. | Green Chemistry Principle #5 (Safer Solvents & Auxiliaries). nih.gov |

Exploration in Advanced Catalytic Systems for Sustainable Chemistry

The thiol and amino functionalities of this compound make it an excellent candidate as a ligand or surface modifier in heterogeneous and homogeneous catalysis. Future research could unlock its potential in creating highly efficient and selective catalysts for sustainable chemical transformations. uis.no

Unexplored avenues in this area include:

Ligand for Nanocatalysts: Utilizing the thiol group to anchor and stabilize metal nanoparticles (e.g., Au, Ag, Pd), preventing their aggregation and enhancing their catalytic activity and recyclability. The amino group can be further functionalized to tune the electronic properties and steric environment of the catalytic site.

Electrocatalysis: Modifying electrode surfaces with self-assembled monolayers (SAMs) of this compound. csic.es Such modified electrodes could be investigated for electrocatalytic processes like CO2 reduction or oxygen reduction reactions. The ability to form stable bonds with gold surfaces is particularly advantageous. csic.es

Bio-inspired Catalysis: Incorporating the molecule into larger supramolecular structures, such as macrocycles or metal-organic frameworks (MOFs). frontiersin.org These structures can mimic the active sites of enzymes, creating confined environments that promote specific catalytic reactions. frontiersin.org

Plasma-Assisted Catalysis: Investigating the behavior of this compound in non-thermal plasma systems. Related compounds like 4-aminophenyl disulfide have shown interesting catalytic coupling reactions on silver nanoparticles under plasma irradiation, suggesting a rich area for exploration. researchgate.netwe-heraeus-stiftung.de

Integration into Smart Materials and Stimuli-Responsive Systems

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, are at the forefront of materials science. alliedacademies.org this compound is an ideal building block for such materials due to its inherent responsiveness to both pH (amino group) and redox potential (thiol group). nih.gov

Future research should focus on:

pH-Responsive Polymers and Hydrogels: Synthesizing polymers where this compound is a monomer or a pendant group. The protonation/deprotonation of the amino group in response to pH changes could trigger alterations in solubility, conformation, or volume, with applications in drug delivery and sensors. nih.govthno.org

Redox-Responsive Systems: Exploiting the reversible oxidation of the thiol group to a disulfide bond. This can be used to create hydrogels that degrade or release an encapsulated payload in a redox-active environment, such as within a cell.

Dual-Responsive Materials: Creating sophisticated materials that respond to multiple stimuli simultaneously. For example, a material could be designed to release a drug only when both a specific pH and a redox potential are present, offering highly targeted delivery.

Surface Modification for Smart Sensors: Grafting this compound onto surfaces (e.g., gold nanoparticles, quantum dots) to create sensors. mdpi.com A change in the local environment (pH, presence of an oxidizing agent) could alter the interaction between the modified nanoparticles, leading to a detectable change in their optical properties (e.g., color or fluorescence). mdpi.com

| Stimulus | Responsive Group | Potential Application |

| pH | Amino (-NH2) | Targeted drug delivery, environmental sensors. nih.gov |

| Redox | Thiol (-SH) | Degradable biomaterials, intracellular release systems. nih.gov |

| Light | (As part of a larger chromophore) | Photo-controlled release, optical switches. |

| Metal Ions | Thiol (-SH) | Heavy metal detection, sequestration. |

Applications in Emerging Technologies and Interdisciplinary Research Fields

The unique properties of this compound position it at the intersection of chemistry, materials science, nanotechnology, and biology. Its potential applications in emerging technologies are vast and warrant significant interdisciplinary investigation.

Promising research directions include:

Molecular Electronics: Using the compound to form highly ordered self-assembled monolayers (SAMs) on gold electrodes. csic.es These SAMs can act as molecular wires or be functionalized via the amino group to anchor other molecules, forming the basis for nanoscale electronic components and circuits.

Bio-interfaces and Biosensors: Employing this compound as a molecular linker to covalently attach biological molecules (e.g., enzymes, antibodies, DNA) to sensor surfaces. acs.org The amino group provides a convenient handle for bioconjugation, while the thiol group ensures stable anchoring to the transducer surface, enabling the development of highly sensitive and specific biosensors.

Advanced Coatings: Integrating the molecule into polymer coatings to impart new functionalities. For example, a coating containing this compound could have anti-corrosive properties due to the strong interaction of the thiol with metal surfaces, combined with the ability to create a cross-linked network.

Hierarchical Porous Materials: Using the molecule as a building block for covalent organic frameworks (COFs) or other porous materials. Such materials could have applications in gas storage, separation, and catalysis. ambeed.com

Computational-Guided Design and Discovery of New Applications

Before embarking on extensive and costly experimental work, computational modeling provides a powerful tool to predict the behavior of this compound and guide the design of new materials and applications. nih.govanimbiosci.org In silico techniques can accelerate the discovery process by screening potential applications and refining molecular designs. animbiosci.orgals-journal.com

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Modeling the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov DFT can be used to predict its binding energy on different metal surfaces, understand its role in catalytic cycles, and investigate its excited-state properties for photochemical applications. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymers, SAMs, and other complex systems containing this compound. nih.gov MD simulations can provide insights into the conformational changes of smart polymers in response to stimuli or the stability of bio-interfaces in aqueous environments. nih.gov

Virtual Screening and QSAR: Using quantitative structure-activity relationship (QSAR) models and other machine learning techniques to predict the properties and potential biological activities of new derivatives of this compound. nih.gov This can guide the synthesis of new compounds with optimized properties for specific applications, such as drug delivery or catalysis.

Q & A

Q. What are the recommended methods for synthesizing (4-Aminophenyl)methanethiol in laboratory settings?

Synthesis typically involves thiolation reactions, where catalysts with tailored acid-base properties are critical. For example, K₂WO₄/alumina catalysts achieve high selectivity (up to 96%) for methanethiol derivatives at 360°C, though with moderate methanol conversion (~47%). Key steps include:

- Catalyst preparation : Impregnation of alkali metals (e.g., K⁺) on alumina to balance acidic/basic sites .

- Reaction optimization : Temperature control (300–400°C) and H₂S:CH₃OH molar ratios to minimize byproducts like dimethyl sulfide .

- Purification : Use of GC or HPLC to isolate the product, with purity verification via mass spectrometry .

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

Advanced analytical workflows are required due to its reactivity and low environmental concentrations:

Q. What safety protocols are critical when handling this compound in synthetic chemistry experiments?

- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to volatile thiols .

- Waste management : Neutralize residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .

- Emergency measures : Immediate decontamination with 5% sodium bicarbonate for spills .

Advanced Research Questions

Q. How do acid-base properties of catalysts influence selectivity and activity in this compound synthesis?

Catalyst acidity/basicity dictates reaction pathways:

- Strong basic sites (e.g., K₂WO₄) favor methanethiol selectivity (>90%) but reduce methanol conversion due to weaker Lewis acid sites .

- Balanced acid-base catalysts (e.g., K₂CO₃/alumina) improve conversion (55–56%) but lower selectivity (85–90%) .

- Experimental validation : Temperature-programmed desorption (TPD) and FTIR to map active sites .

Q. What are the key considerations when resolving contradictions in reported catalytic efficiencies?

Discrepancies often arise from:

Q. What role does computational modeling play in predicting the stability and reactivity of this compound derivatives?

- Conformational analysis : Density functional theory (DFT) identifies stable conformers, e.g., dimer/trimer clusters stabilized by S–H···N hydrogen bonds .

- Reactivity predictions : Transition-state modeling guides solvent selection (polar aprotic solvents enhance nucleophilic substitution) .

- Basis set validation : Compare results with experimental vibrational spectra to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.